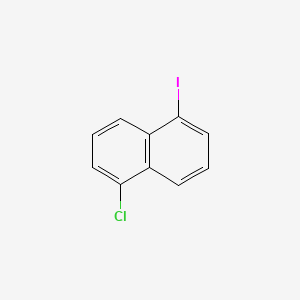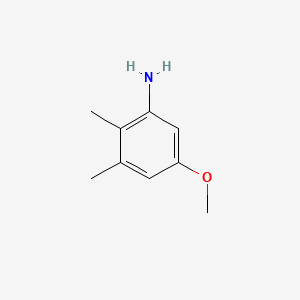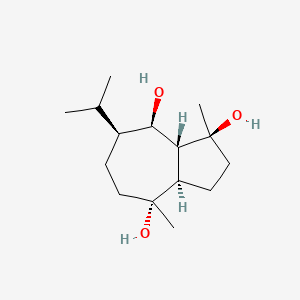
3-Hydroxy-1-(4-hydroxy-3,5-diméthoxyphényl)propan-1-one
Vue d'ensemble
Description
“3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O5 . It is also known as "3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone" .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.23 . It has a predicted density of 1.247±0.06 g/cm3 . The melting point is 74-75 °C, and the predicted boiling point is 426.9±45.0 °C .Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé sert d'intermédiaire important en synthèse organique. Sa structure, qui présente plusieurs groupes hydroxyles et méthoxy, en fait un précurseur polyvalent pour la synthèse de diverses molécules complexes. Il peut subir des réactions telles que l'éthérification, l'estérification et le couplage, qui sont fondamentales dans la création de produits pharmaceutiques, d'agrochimiques et de polymères {svg_1}.
Chimie médicinale
En chimie médicinale, la structure phénolique de ce composé est précieuse pour la synthèse d'agents thérapeutiques. Ses dérivés sont explorés pour leurs propriétés anti-inflammatoires, antioxydantes et anticancéreuses. La capacité du composé à participer à la formation de structures plus complexes en fait un candidat pour la découverte et la conception de médicaments {svg_2}.
Études biologiques
La nature phénolique de ce composé suggère une activité biologique potentielle. Il peut être utilisé dans des études qui examinent le rôle des composés phénoliques dans les mécanismes de défense des plantes ou comme composé modèle pour comprendre les interactions avec les macromolécules biologiques {svg_3}.
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé pour synthétiser de nouveaux types de matériaux organiques avec des applications potentielles en électronique, telles que les semi-conducteurs organiques ou les polymères conducteurs. Ses propriétés structurelles peuvent contribuer au développement de matériaux aux caractéristiques électriques uniques {svg_4}.
Chimie analytique
En tant que standard en chimie analytique, ce composé peut aider au développement de nouvelles méthodes analytiques pour détecter les composés phénoliques. Il peut être utilisé pour calibrer des instruments ou comme composé de référence en chromatographie et en spectrométrie de masse {svg_5}.
Chimie environnementale
En chimie environnementale, les dérivés de ce composé pourraient être étudiés pour leur potentiel en tant que pesticides ou herbicides biodégradables. Sa similitude structurelle avec les composés phénoliques naturels pourrait lui permettre de se décomposer plus facilement dans l'environnement, réduisant ainsi la pollution {svg_6}.
Industrie alimentaire
Les propriétés antioxydantes du composé pourraient être exploitées dans l'industrie alimentaire pour développer des conservateurs qui prolongent la durée de conservation des produits alimentaires sans utiliser de produits chimiques synthétiques {svg_7}.
Industrie cosmétique
Dans l'industrie cosmétique, les dérivés de ce composé pourraient être utilisés pour créer de nouveaux produits de soins de la peau, en tirant parti de ses propriétés antioxydantes et anti-inflammatoires potentielles pour protéger la peau du stress oxydatif et du vieillissement {svg_8}.
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require additional research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Propriétés
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAHNLBCNGCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710768 | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136196-47-9 | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in natural product research?
A1: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenylpropanoid identified in maple syrup [] and the stems and bark of Quercus coccifera L. [] Its presence in these natural sources makes it of interest for researchers studying the chemical composition and potential bioactivities of these plants and their derived products.
Q2: Has 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one shown any promising biological activities?
A2: While specific studies focusing on the bioactivity of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are limited, it's important to note that it was identified alongside numerous other phenolic compounds in maple syrup extracts exhibiting antioxidant properties []. These extracts demonstrated radical scavenging activity comparable to vitamin C in a diphenylpicrylhydrazyl (DPPH) assay []. Further research is needed to elucidate the specific contribution of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one to these observed antioxidant effects.
Q3: How does the presence of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one contribute to our understanding of maple syrup's composition?
A3: Identifying 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in maple syrup expands the known chemical diversity of this natural product []. The study reporting this finding significantly increased the number of characterized compounds in maple syrup, enriching our understanding of its complex phytochemical profile [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)


![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)







